3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.: 27258-03-3
Cat. No.: VC3375117
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27258-03-3 |
|---|---|
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.2 g/mol |
| IUPAC Name | 3,4,5-trimethyl-1-prop-2-ynylpyrazole |
| Standard InChI | InChI=1S/C9H12N2/c1-5-6-11-9(4)7(2)8(3)10-11/h1H,6H2,2-4H3 |
| Standard InChI Key | WJNCFXQQBCOBRY-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)CC#C)C |
| Canonical SMILES | CC1=C(N(N=C1C)CC#C)C |
Introduction
3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms. This specific compound is characterized by its trimethyl substitution at positions 3, 4, and 5 of the pyrazole ring and a prop-2-yn-1-yl (propargyl) group attached at position 1.
Synthesis Methods
The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and appropriate carbonyl compounds. For 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, a potential synthesis route might involve the reaction of a suitably substituted hydrazine with a propargylated carbonyl compound, followed by cyclization and aromatization steps.
-
Condensation Reactions: Hydrazine derivatives react with carbonyl compounds to form pyrazoles.
-
Cyclization Reactions: Open-chain precursors can be cyclized under appropriate conditions to form the pyrazole ring.
Potential Applications
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the propargyl group in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole could potentially enhance its reactivity or facilitate further functionalization, making it a candidate for applications in medicinal chemistry or materials science.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Biological activity screening for potential therapeutic uses |
| Materials Science | Use in polymer synthesis or as a building block for complex molecules |
Research Findings and Challenges
Research on specific pyrazole derivatives like 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is limited. General challenges in studying such compounds include:
-
Synthetic Complexity: Developing efficient synthesis routes can be challenging due to the need for specific functional group transformations.
-
Biological Activity: Assessing biological activity requires extensive screening and testing, which may not have been conducted for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume